N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
The synthesis of new thiazolidin-4-one derivatives, including compounds related to the target molecule, has shown significant antimicrobial activities. Baviskar, Khadabadi, and Deore (2013) synthesized a series of compounds to evaluate their antibacterial and antifungal properties, demonstrating feasible structure-activity relationships and potent antimicrobial efficacy against a variety of pathogens such as Staphylococcus aureus and Candida albicans (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013). This research underscores the potential for developing new antimicrobial agents from structurally related compounds.
Anticancer Activities
Research into N-aryl substituted phenyl acetamide analogs of triazolo phthalazines, including structures analogous to the query compound, has shown inhibition activity against cancer cell lines. Kumar et al. (2019) synthesized a series of compounds starting from phthalic anhydride, which were tested for their efficacy against the HCT 116 cancer cell line, revealing several active compounds with IC50 values ranging from 70 to 90 µg mL-1 (G. Kumar, C. Kurmarayuni, M. Indupalli, R. Pallapati, & H. Bollikolla, 2019).
Enzymatic Inhibition
The exploration of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the core motif's critical role in clinical drugs. Prasad and colleagues (2021) conducted a study focusing on the synthesis of such derivatives, which found applications across various pharmacological areas, including as antivirals, anticancer, and anxiolytic agents. This research presents a foundation for further development of compounds with enhanced pharmacological profiles (Tangella Nagendra Prasad, Y. P. Reddy, Poorna Chandrasekhar Settipalli, Vadiga Shanthi Kumar, E. K. Reddy, Shaik Firoj Basha, & S. Anwar, 2021).
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-6-7-19(8-14)13-4-2-12(3-5-13)18-15(21)9-20-11-16-10-17-20/h2-5,10-11,14H,6-9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICXURYFMKUGQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.